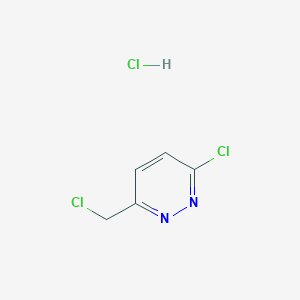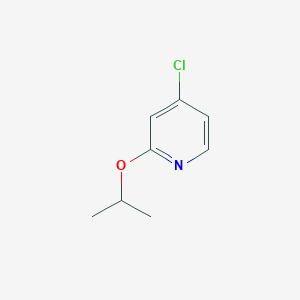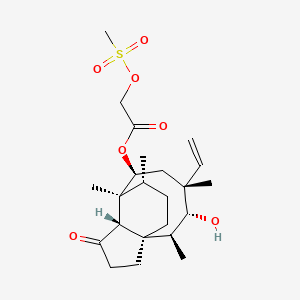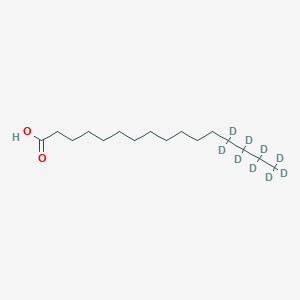![molecular formula C12H21N3 B1428388 1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1341850-37-0](/img/structure/B1428388.png)
1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Descripción general
Descripción
1-[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine, also known as CHMPEA, is an organic compound with a molecular formula of C10H18N2. It is a derivative of pyrazole, a heterocyclic organic compound consisting of a five-membered aromatic ring with three nitrogen atoms and two carbon atoms. CHMPEA is a colorless crystalline solid with a melting point of 81-83°C and a boiling point of 169-171°C. It is insoluble in water, but soluble in polar organic solvents such as ethanol, acetone, and chloroform.
Aplicaciones Científicas De Investigación
Chemical Structure and Complex Formation
1-[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine, as part of a broader class of pyrazole derivatives, has been studied for its ability to form complexes with metals. Choi et al. (2015) investigated its use in forming Cobalt(II) chloride complexes, highlighting its potential in synthesizing materials with novel properties and applications in polymerization processes. These complexes exhibit distinct geometries and have shown high activity for methyl methacrylate polymerization, producing poly(methylmethacrylate) with desirable molecular weight and polydispersity index (Choi et al., 2015).
Bioactive Compounds Synthesis
Titi et al. (2020) explored the synthesis of hydroxymethyl pyrazole derivatives, including 1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine, for their potential pharmacological activities. These compounds showed biological activity against breast cancer and microbes, demonstrating the compound's role in the development of new bioactive substances (Titi et al., 2020).
Catalysis in Polymerization
Matiwane et al. (2020) studied pyrazolyl compounds in the formation of zinc(II) carboxylate complexes, using them as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research underscores the potential of such compounds in creating environmentally friendly polymers and materials through efficient and selective catalytic processes (Matiwane et al., 2020).
Antibacterial Properties
A study by Prasad (2021) on the synthesis of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, which include similar structural motifs as 1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine, revealed significant antibacterial activity. This research contributes to the understanding of how such compounds can be utilized in developing new antibacterial agents (Prasad, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
1-[1-(cyclohexylmethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-10(13)12-7-14-15(9-12)8-11-5-3-2-4-6-11/h7,9-11H,2-6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKGTNUPDXSAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1428306.png)
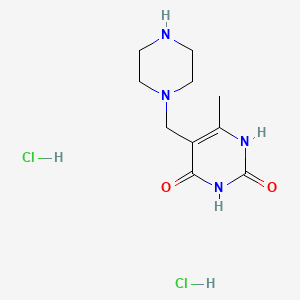



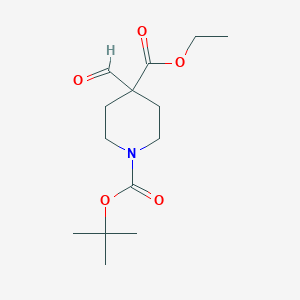
![C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride](/img/structure/B1428318.png)
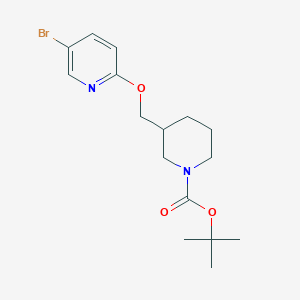
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B1428320.png)
![6,6-Difluoro-[1,4]oxazepane hydrochloride](/img/structure/B1428322.png)
